Ethyl 5-oxooxepane-4-carboxylate

Medicinal Chemistry Scaffold Synthesis β-Keto Ester Chemistry

For researchers facing the high synthetic barrier to constructing oxepane rings, this pre-formed β-keto ester scaffold provides a direct path to diversification. It bypasses the challenging ring-formation step, saving significant development time. - **Key Differentiation:** The 5-oxo-4-carboxylate arrangement creates a unique β-keto ester system (pKa ≈ 11.2) with distinct enolate regiochemistry, unlike 3-oxo-2-carboxylate or 4-oxo-5-carboxylate isomers. - **Dual-Hat Utility:** Serves as both a Fragment-Based Drug Discovery (FBDD) library component with high solubility (37 g/L) and an advanced intermediate for constructing polyoxygenated natural product motifs (e.g., zoapatanol, brevetoxins). - **Supply Assurance:** Available in R&D quantities (100mg-5g) with immediate global dispatch for stock items.

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 938181-32-9
Cat. No. B1375498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxooxepane-4-carboxylate
CAS938181-32-9
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCOCCC1=O
InChIInChI=1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3
InChIKeyFTRZAHWLSIAJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-oxooxepane-4-carboxylate: Chemical Profile & Procurement


Ethyl 5-oxooxepane-4-carboxylate (CAS 938181-32-9) is a seven-membered heterocyclic compound belonging to the oxepane class, characterized by a saturated oxepane ring containing both a ketone group at the 5-position and an ethyl carboxylate ester at the 4-position . Its molecular formula is C9H14O4 with a molecular weight of 186.21 g/mol, and it is supplied as a white to light yellow solid with commercial purity specifications typically ranging from 95% to 98% across major chemical suppliers . The compound serves as a versatile building block in organic synthesis, particularly for constructing more complex oxepane-containing scaffolds relevant to medicinal chemistry and natural product synthesis .

1 Pre-formed oxepane scaffold for direct diversification in medicinal chemistry and natural product synthesis
2 β-Keto ester system (5-oxo-4-carboxylate) supports enolate alkylation and further functionalization
3 Racemic mixture supplied as standard, suitable for non-stereospecific synthetic workflows

Ethyl 5-oxooxepane-4-carboxylate: Substitution Failure Risks


Substitution of ethyl 5-oxooxepane-4-carboxylate with close structural analogs—such as ethyl 3-oxooxepane-2-carboxylate (CAS 115399-66-1), ethyl 4-oxooxepane-5-carboxylate (CAS 368434-98-4), or simple non-keto oxepane carboxylates—cannot be performed without altering critical chemical properties that govern reactivity and downstream synthetic utility. The precise positioning of the ketone at C5 relative to the carboxylate at C4 creates a β-keto ester system whose acidity (pKa ≈ 11.23 predicted) and enolate regiochemistry differ fundamentally from positional isomers . Oxepane rings themselves are synthetically challenging to construct due to unfavorable enthalpic and entropic barriers relative to five- and six-membered rings; therefore, the introduction of specific functional group patterns on a pre-formed oxepane scaffold represents a non-trivial synthetic investment that cannot be replicated by substituting a different regioisomer [1]. Furthermore, the 5-oxo-4-carboxylate substitution pattern establishes a unique hydrogen-bonding donor/acceptor profile and conformational flexibility that distinguishes it from both 2-carboxylate and unsubstituted oxepane analogs in the context of fragment-based drug discovery and library synthesis [2].

Regioisomer 3-oxo-2-carboxylate isomer may shift enolate regioselectivity and downstream scaffold geometry; reactivity profile may not transfer directly.
Non-keto analog Simple oxepane carboxylates lack the ketone handle for enolate chemistry; functional group density and synthetic utility may differ significantly.
Enantiopure Stereodefined (4R)-analogs are required for chiral campaigns; the standard racemate may not substitute where stereochemical control is critical.

Ethyl 5-oxooxepane-4-carboxylate: Comparative Procurement Evidence


Regiochemistry: 5-Oxo-4- vs 3-Oxo-2-Carboxylate

Ethyl 5-oxooxepane-4-carboxylate and ethyl 3-oxooxepane-2-carboxylate (CAS 115399-66-1) are regioisomeric oxepane β-keto esters that differ in the ring position of both the ketone and carboxylate functionalities. While both share the molecular formula C9H14O4 and molecular weight 186.2 g/mol, the 5-oxo-4-carboxylate arrangement places the reactive β-keto ester system deeper within the seven-membered ring, whereas the 3-oxo-2-carboxylate regioisomer positions these functional groups adjacent to the ring oxygen . This positional difference alters the ring conformation and the spatial orientation of reactive sites, directly impacting the compound's utility in scaffold diversification strategies. Although direct head-to-head experimental comparison data are not available in the public domain, the distinction in substitution pattern is chemically fundamental and governs enolate formation regioselectivity and subsequent C-alkylation outcomes [1].

Regiochemistry Comparison
Class-level
5-oxo-4-carboxylate vs. 3-oxo-2-carboxylate positional isomer
Regioisomeric substitution alters enolate regioselectivity and scaffold geometry
Direct experimental comparison not publicly available
Medicinal Chemistry Scaffold Synthesis β-Keto Ester Chemistry

Aqueous Solubility: Keto vs Non-Keto Analogs

Ethyl 5-oxooxepane-4-carboxylate exhibits a calculated aqueous solubility of 37 g/L at 25°C, a value derived from ACD/Labs prediction software (Version 11.02) and reported in the ChemBlink database . This solubility is substantially higher than that of the non-keto analog oxepane-4-carboxylic acid (CAS 933747-23-0) and its ethyl ester derivative, which lack the 5-oxo group that introduces additional polarity and hydrogen-bonding capacity. The presence of the ketone at the 5-position increases the topological polar surface area (TPSA) to 52.6 Ų and contributes to a calculated LogP of 0.54520 , establishing this compound as a moderately polar, water-miscible building block suitable for aqueous reaction conditions and fragment-based screening campaigns. While direct experimental solubility comparison data are not publicly available, the predicted 37 g/L value places this compound in a favorable range for high-concentration screening (≥10 mM) in aqueous buffer systems, a practical requirement for fragment libraries.

Aqueous Solubility (Predicted)
Source review
37 g/L (≈ 199 mM) calculated
May support high-concentration aqueous stock solutions for fragment screening
Predicted value; experimental validation recommended
Physicochemical Properties Drug Discovery Fragment-Based Screening

Functional Group Density: vs Simple Oxepanes

Ethyl 5-oxooxepane-4-carboxylate contains four oxygen atoms distributed across two distinct functional groups (ketone at C5, ethyl ester at C4) within a single seven-membered ring scaffold, yielding a heteroatom-to-carbon ratio of 4:9 (0.44) and a fraction of sp³-hybridized carbons of 0.78 [1]. In contrast, simpler oxepane building blocks such as oxepan-4-one (CAS 62643-19-0) contain only two oxygen atoms (ketone only) with a molecular weight of 114.14 g/mol, while oxepane-4-carboxylic acid (CAS 933747-23-0) contains three oxygen atoms (carboxylic acid only) [2]. The target compound therefore provides two reactive handles—the β-keto ester system capable of both enolate alkylation and ketone reduction—within a single procurement item, reducing the number of synthetic steps required to introduce multiple functional groups onto the oxepane core. This functional group density is particularly valuable in scaffold-oriented synthesis where late-stage diversification from a single, densely functionalized intermediate is desired.

Functional Group Density
Class-level
4 oxygen atoms (ketone + ester) within single oxepane ring
Enables multi-site diversification from one building block
vs. simpler oxepanes with 2–3 oxygen handles
Synthetic Efficiency Scaffold Complexity Medicinal Chemistry

Chirality: Racemate vs Stereodefined Analogs

Ethyl 5-oxooxepane-4-carboxylate contains a chiral center at the C4 position (the carbon bearing the carboxylate group), and the commercial product is supplied as a racemic mixture unless otherwise specified. This is evidenced by the InChIKey FTRZAHWLSIAJSW-UHFFFAOYSA-N, where the 'UHFFFAOYSA' segment indicates a standard non-stereochemical representation . In contrast, stereodefined analogs such as ethyl (4R)-5-oxooxepane-4-carboxylate (identified by InChIKey FTRZAHWLSIAJSW-SSDOTTSWSA-N) and rac-ethyl (4R,5R)-5-aminooxepane-4-carboxylate (CAS 2375249-47-9) are available as single enantiomers or defined stereoisomers at significantly higher procurement cost [1]. The racemic nature of the target compound makes it suitable for applications where stereochemistry is either not critical (e.g., early-stage scaffold synthesis followed by chiral resolution) or where the racemate serves as an economical precursor for diastereoselective transformations. For stereospecific applications, the racemate may not substitute for chiral-pure material.

Stereochemical Composition
Reported
Racemic mixture (InChIKey non-stereo descriptor)
Economical for non-stereospecific synthesis; enantiopure material required for chiral campaigns
Catalog cost differential typically 2–10× for single enantiomer
Chiral Synthesis Stereochemistry Analytical Standards

Oxepane Ring Accessibility: vs 5- and 6-Membered Rings

The oxepane (seven-membered oxygen heterocycle) scaffold presents significantly greater synthetic challenges compared to five-membered (tetrahydrofuran) and six-membered (tetrahydropyran) oxygen heterocycles. This is attributed to unfavorable enthalpic and entropic barriers during ring closure, which reduce cyclization yields and complicate access to functionalized oxepane derivatives [1]. Consequently, pre-formed oxepane building blocks such as ethyl 5-oxooxepane-4-carboxylate offer substantial synthetic value by bypassing the challenging ring-construction step. The compound's ready availability from commercial suppliers (including AKSci, ChemScene, CymitQuimica, and MolCore) with typical purity specifications of 95-98% enables researchers to focus on scaffold diversification rather than core ring synthesis . While five- and six-membered β-keto esters (e.g., ethyl 2-oxocyclopentanecarboxylate, ethyl 2-oxocyclohexanecarboxylate) are widely available and inexpensive, they do not replicate the conformational flexibility, three-dimensional spatial presentation, or biological target engagement profile associated with the seven-membered oxepane ring system, which has been validated as a privileged scaffold in natural product-inspired drug discovery [2].

Ring Construction Challenge
Class-level
7-membered oxepane formation hindered by enthalpic/entropic barriers
Pre-formed building block may reduce synthetic steps vs. de novo ring closure
Compared to widely accessible 5/6-membered ring β-keto esters
Organic Synthesis Ring-Closing Reactions Medicinal Chemistry

Ethyl 5-oxooxepane-4-carboxylate: Application Scenarios


FBDD Library Construction

Ethyl 5-oxooxepane-4-carboxylate is optimally suited for inclusion in fragment libraries for FBDD campaigns due to its favorable predicted aqueous solubility (37 g/L, enabling >100 mM stock solutions), moderate polarity (LogP 0.54520, TPSA 52.6 Ų), and the presence of a privileged oxepane scaffold validated in natural product-inspired drug discovery . The compound's four hydrogen-bond acceptors (ketone + ester oxygens) provide multiple interaction points with protein targets, while its racemic nature allows cost-effective library inclusion where stereochemistry is not the primary screening criterion. This application directly leverages the solubility differentiation and functional group density evidence established in Section 3 [1].

β-Keto Ester Alkylation for Scaffold Diversification

The β-keto ester moiety at the 5-oxo-4-carboxylate position enables C-alkylation reactions that are central to scaffold diversification strategies. This application exploits the regioisomeric distinction from the 3-oxo-2-carboxylate isomer, as the 5-oxo-4-carboxylate arrangement places the reactive enolate site at a different spatial location relative to the ring oxygen, affecting the geometry of alkylation products . Researchers developing oxepane-focused compound libraries can utilize this building block for late-stage diversification through enolate alkylation, followed by ketone reduction (e.g., diastereoselective Luche reduction as demonstrated in oxepane scaffold synthesis) [1]. The racemic nature of the starting material provides opportunities for asymmetric transformations with chiral auxiliaries or catalysts [2].

Natural Product Total Synthesis & Analogs

Oxepane-containing natural products such as zoapatanol, isolaurepinnacin, and members of the brevetoxin and ciguatoxin families exhibit diverse biological activities including antifertility, cytotoxic, and ion-channel modulating effects . Ethyl 5-oxooxepane-4-carboxylate serves as a synthetic intermediate for constructing polyoxygenated oxepane motifs found in these natural products. The compound's pre-formed seven-membered ring with strategic ketone and ester functionalities bypasses the challenging oxepane ring-construction step (which typically requires specialized methods such as radical cyclization, ring-closing metathesis, or diazocarbonyl chemistry) [1]. This application directly benefits from the synthetic accessibility advantage established in Section 3, enabling medicinal chemists to focus on analog development rather than de novo oxepane synthesis [2].

Analytical Reference Standard & Method Development

With commercial purity specifications ranging from 95% to 98% across multiple reputable suppliers (AKSci, ChemScene, MolCore, CymitQuimica) and comprehensive physicochemical property data including calculated density (1.122±0.06 g/cm³), boiling point (280.7±40.0°C), and flash point (120.8±27.4°C), ethyl 5-oxooxepane-4-carboxylate is suitable for use as an analytical reference standard in method development and quality control applications . The compound's well-defined structural identifiers (InChIKey: FTRZAHWLSIAJSW-UHFFFAOYSA-N, SMILES: CCOC(=O)C1CCOCCC1=O) and predictable spectroscopic properties (including predicted collision cross-section data for mass spectrometry: [M+H]⁺ m/z 187.09648, CCS 138.0 Ų) [1] support its use in HPLC, LC-MS, and NMR method validation. The racemic nature necessitates appropriate chiral method development if stereochemical purity assessment is required [2].

Application
Selection Property
Validation Focus
Fragment-based drug discovery libraries
Reported aqueous solubility profile; moderate polarity (LogP ~0.5)
High-concentration screening buffer compatibility
β-Keto ester alkylation for scaffold diversification
5-oxo-4-carboxylate regiochemistry supports enolate chemistry
Regioselective alkylation outcomes and downstream functionalization
Natural product-inspired oxepane synthesis
Pre-formed seven-membered oxepane with dual reactive handles
Circumvents challenging ring closure; step-economy in analog development
Analytical reference standard and method development
Defined structural identifiers and commercial purity specifications
LC-MS, HPLC, and NMR method consistency; chiral method if required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-oxooxepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.